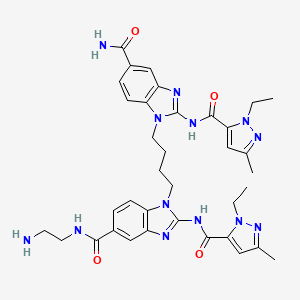

diABZI-C2-NH2

Description

BenchChem offers high-quality diABZI-C2-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diABZI-C2-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H43N13O4 |

|---|---|

Molecular Weight |

721.8 g/mol |

IUPAC Name |

1-[4-[5-(2-aminoethylcarbamoyl)-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C36H43N13O4/c1-5-48-29(17-21(3)44-48)33(52)42-35-40-25-19-23(31(38)50)9-11-27(25)46(35)15-7-8-16-47-28-12-10-24(32(51)39-14-13-37)20-26(28)41-36(47)43-34(53)30-18-22(4)45-49(30)6-2/h9-12,17-20H,5-8,13-16,37H2,1-4H3,(H2,38,50)(H,39,51)(H,40,42,52)(H,41,43,53) |

InChI Key |

OFHOFLFXGGZWEH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)NCCN)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Unconventional Agonist: A Technical Guide to the Mechanism of Action of diABZI-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the innate immune response to pathogenic infection and cellular damage, making it a highly attractive target for therapeutic intervention, particularly in immuno-oncology. While natural STING agonists are cyclic dinucleotides (CDNs), synthetic non-CDN agonists have been developed to overcome the limitations of CDNs, such as poor bioavailability. Among these, the dimeric amidobenzimidazole (diABZI) class of compounds has shown significant promise. This technical guide provides an in-depth exploration of the mechanism of action of diABZI-C2-NH2, a potent STING agonist, with a focus on its molecular interactions, downstream signaling, and methods for its evaluation. diABZI-C2-NH2 is an active analogue of the diABZI family, featuring a primary amine functionality for potential conjugation.[1]

Core Mechanism of Action: An Unconventional Binding Mode

diABZI-C2-NH2 functions as a direct agonist of the STING protein, a transmembrane protein primarily residing in the endoplasmic reticulum (ER). The development of diABZI compounds stemmed from a strategy to synergize the effects of two symmetry-related amidobenzimidazole (ABZI) molecules, creating a linked dimer with enhanced binding affinity and cellular function.[1]

A key differentiator in the mechanism of diABZI compounds is their unique binding mode to the STING dimer. Unlike the endogenous STING ligand 2'3'-cGAMP and other CDN agonists, which induce a "closed lid" conformation of the STING protein upon binding, diABZI binds to STING while maintaining an "open lid" conformation.[2] This distinct conformational state is still capable of initiating the full downstream signaling cascade.

Upon binding of diABZI-C2-NH2 to the STING dimer in the ER, a conformational change is induced, leading to the recruitment of TANK-binding kinase 1 (TBK1). This initiates a phosphorylation cascade, resulting in the phosphorylation of both STING itself and the transcription factor interferon regulatory factor 3 (IRF3).

Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. This robust inflammatory response is central to the anti-tumor and anti-viral effects observed with diABZI compounds.

Quantitative Potency of diABZI Analogues

While specific quantitative data for diABZI-C2-NH2 is not extensively published, data from closely related and structurally similar diABZI compounds provide a strong indication of its potency. The following tables summarize key quantitative metrics for representative diABZI STING agonists.

| Compound | Target | Assay | Kd (nM) | Reference(s) |

| diABZI compound 2 | Endogenous STING (THP-1 cell lysates) | Biochemical Binding Assay | 1.6 | [3] |

| diABZI STING agonist 2 | Recombinant STING | Biochemical Binding Assay | 1.6 | [4] |

Table 1: Binding Affinity of diABZI Analogues to STING. This table presents the dissociation constant (Kd) values, indicating the high-affinity binding of diABZI compounds to the STING protein.

| Compound | Cell Line/System | Readout | EC50 (nM) | Reference(s) |

| diABZI STING agonist-1 | Human PBMCs | IFN-β Secretion | 130 | |

| diABZI-amine | THP1-Dual™ Reporter Cells | IRF-inducible Luciferase | 0.144 | |

| diABZI-V/C-DBCO | THP1-Dual™ Reporter Cells | IRF-inducible Luciferase | 1.47 | |

| diABZI-amine | Primary Murine Splenocytes | IFN-β Secretion (ELISA) | 170 | |

| diABZI-V/C-DBCO | Primary Murine Splenocytes | IFN-β Secretion (ELISA) | 7700 | |

| diABZI STING agonist 2 | Human PBMCs | IFN-β Secretion | 3100 |

Table 2: In Vitro Cellular Potency of diABZI Analogues. This table summarizes the half-maximal effective concentration (EC50) values for various diABZI compounds in inducing STING-dependent downstream effects in different cellular systems. The variation in EC50 values can be attributed to differences in cell types, assay formats, and specific compound modifications.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the common experimental procedures for evaluating diABZI-C2-NH2, the following diagrams are provided in the DOT language for Graphviz.

Caption: STING signaling pathway activated by diABZI-C2-NH2.

Caption: Experimental workflow for evaluating diABZI-C2-NH2 efficacy.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of diABZI compounds.

In Vitro STING Reporter Assay

Objective: To quantify the ability of diABZI-C2-NH2 to activate the STING pathway in a cellular context.

Methodology:

-

Cell Line: THP1-Dual™ reporter cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

-

Procedure:

-

Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 105 cells/well and incubate overnight.

-

Prepare serial dilutions of diABZI-C2-NH2 in cell culture medium.

-

Remove the culture medium from the cells and add the diABZI-C2-NH2 dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Assay for luciferase activity using a commercially available luciferase assay system according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values by plotting the dose-response curve.

-

IFN-β Secretion ELISA

Objective: To measure the secretion of IFN-β from primary immune cells in response to diABZI-C2-NH2 stimulation.

Methodology:

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or murine splenocytes.

-

Procedure:

-

Isolate PBMCs or splenocytes using standard density gradient centrifugation.

-

Plate the cells in a 96-well plate at a density of 5 x 105 cells/well.

-

Treat the cells with various concentrations of diABZI-C2-NH2 for 24 hours.

-

Centrifuge the plate and collect the cell culture supernatant.

-

Quantify the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and determine the concentration of IFN-β in the samples.

-

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of systemically administered diABZI-C2-NH2.

Methodology:

-

Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16.F10 melanoma).

-

Procedure:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer diABZI-C2-NH2 intravenously at a predetermined dose and schedule (e.g., 1.5 mg/kg). The vehicle control group receives the formulation buffer.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry).

-

Analyze the data for tumor growth inhibition and survival benefit.

-

Conclusion

diABZI-C2-NH2 represents a potent, non-CDN STING agonist with a distinct mechanism of action characterized by its "open lid" binding conformation to the STING protein. This interaction triggers a robust downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines. The high potency and systemic activity of diABZI compounds have established them as valuable tools for research and promising candidates for the development of novel immunotherapies for cancer and other diseases. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of diABZI-C2-NH2 and other STING agonists.

References

diABZI-C2-NH2: A Technical Guide to a Non-Cyclic Dinucleotide STING Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. The development of STING agonists has emerged as a promising therapeutic strategy, particularly in immuno-oncology. This technical guide provides an in-depth overview of diABZI-C2-NH2, a novel and potent non-cyclic dinucleotide STING agonist. We will explore its mechanism of action, biochemical and cellular activities, and pre-clinical anti-tumor efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows to facilitate a comprehensive understanding for researchers and drug developers in the field.

Introduction

The STING signaling cascade plays a pivotal role in linking innate and adaptive immunity. Activation of STING in immune cells, such as dendritic cells, leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, promotes the maturation of antigen-presenting cells and the subsequent priming of tumor-specific CD8+ T cells, leading to a robust anti-tumor immune response.

While the natural STING ligand is the cyclic dinucleotide 2'3'-cGAMP, its therapeutic development has been hampered by poor membrane permeability and limited systemic bioavailability. To overcome these limitations, researchers have developed synthetic STING agonists. diABZI-C2-NH2 is a member of the di-amidobenzimidazole (diABZI) family of compounds, which are non-cyclic dinucleotide STING agonists designed for enhanced cellular function and systemic activity.[1] This guide focuses on the technical details of diABZI-C2-NH2 as a tool for research and potential therapeutic development.

Mechanism of Action

diABZI-C2-NH2 activates the STING pathway through direct binding to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[2] Unlike cyclic dinucleotides that induce a "closed" conformation of the STING dimer, diABZI compounds have been shown to activate STING while maintaining an "open" conformation.[3][4] This binding event triggers a conformational change in STING, leading to its translocation from the endoplasmic reticulum to the Golgi apparatus.[2]

In the Golgi, the activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons. Simultaneously, activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNFα and IL-6.

Figure 1: Simplified STING signaling pathway activated by diABZI-C2-NH2.

Quantitative Data Presentation

The following tables summarize the biochemical and cellular activities of diABZI compounds from various studies. It is important to note the variations in reported values, which may be attributed to different experimental conditions, STING variants, and assay formats.

Table 1: Biochemical Activity of diABZI

| Compound | Target | Assay Method | Binding Affinity (Kd) | Reference(s) |

| diABZI (compound 3) | Human STING (isoform 1) | Isothermal Calorimetry (ITC) | ~527 nM | |

| diABZI agonist-3 | Human STING (R232 variant) | Surface Plasmon Resonance (SPR) | 3.05 nM |

Table 2: In Vitro Cellular Activity of diABZI

| Cell Line | Assay | Endpoint | EC50 | Reference(s) |

| Human PBMCs | Cytokine Secretion | IFN-β production | 130 nM | |

| THP-1 Dual™ Reporter Cells | IRF Luciferase Reporter | Luciferase Activity | 60.9 nM | |

| THP-1 Cells | Antiviral Assay | Inhibition of Influenza A Virus | 1.89 µM | |

| Murine Splenocytes | Cytokine Secretion | IFN-β production | 2.24 µM |

Table 3: In Vivo Anti-Tumor Efficacy of diABZI

| Tumor Model | Mouse Strain | Administration | Key Findings | Reference(s) |

| CT-26 Colorectal Carcinoma | BALB/c | Intravenous | Significant tumor regression; 80% of mice remained tumor-free. | |

| 4T1 Breast Cancer | BALB/c | Intravenous (liposomal formulation) | 78.16% decrease in tumor volume compared to PBS control. | |

| KP4662 Pancreatic Cancer | C57BL/6J | Intravenous | Increased CD69 expression on CD4+ and CD8+ T cells in spleen, lymph nodes, and tumor. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide protocols for key experiments used to characterize diABZI-C2-NH2.

Figure 2: General experimental workflow for the evaluation of diABZI-C2-NH2.

STING Binding Assay (Homogeneous Time-Resolved FRET - HTRF)

This protocol describes a competitive binding assay to determine the affinity of diABZI-C2-NH2 for the STING protein.

-

Reagents and Materials:

-

HTRF Human STING Binding Kit (containing d2-labeled STING ligand, 6His-tagged human STING protein, and Terbium cryptate-labeled anti-6His antibody).

-

diABZI-C2-NH2 and reference compounds (e.g., 2'3'-cGAMP).

-

Assay buffer.

-

Low-volume 384-well white plates.

-

HTRF-compatible plate reader.

-

-

Procedure: a. Prepare serial dilutions of diABZI-C2-NH2 and reference compounds in the assay buffer. b. Dispense 4 µL of the compound dilutions directly into the wells of the 384-well plate. c. Add 4 µL of the 6His-tagged human STING protein to each well. d. Pre-mix the Terbium cryptate-labeled anti-6His antibody and the d2-labeled STING ligand. e. Add 8 µL of the HTRF reagent mix to each well. f. Incubate the plate at room temperature for 1 to 4 hours, protected from light. g. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: a. Calculate the HTRF ratio (665nm/620nm) * 10,000. b. Plot the HTRF ratio against the log of the compound concentration. c. Fit the data to a four-parameter logistic model to determine the IC50 value. d. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.

THP-1 IRF Luciferase Reporter Assay

This assay measures the ability of diABZI-C2-NH2 to activate the IRF pathway downstream of STING activation.

-

Reagents and Materials:

-

IRF Reporter (Luc)-THP-1 cell line (engineered to express firefly luciferase under the control of an ISRE promoter).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS, Penicillin/Streptomycin).

-

diABZI-C2-NH2.

-

White, clear-bottom 96-well plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

-

-

Procedure: a. Seed IRF Reporter (Luc)-THP-1 cells at a density of 40,000 - 100,000 cells per well in 75-100 µL of assay medium in a 96-well plate. b. Incubate for 24 hours at 37°C in a 5% CO2 incubator. c. Prepare serial dilutions of diABZI-C2-NH2 in assay medium. d. Add the diluted agonist to the cells and incubate for 18-24 hours. e. Equilibrate the plate and the luciferase assay reagent to room temperature. f. Add 100 µL of the luciferase reagent to each well. g. Mix gently by rocking the plate for 15-30 minutes at room temperature, protected from light. h. Measure luminescence using a luminometer.

-

Data Analysis: a. Subtract the average background luminescence (from cell-free control wells) from all other readings. b. Plot the luminescence signal against the log of the diABZI-C2-NH2 concentration. c. Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of diABZI-C2-NH2 in a syngeneic mouse tumor model.

-

Materials and Animals:

-

6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Syngeneic tumor cells (e.g., CT-26 colon carcinoma for BALB/c mice).

-

diABZI-C2-NH2 formulated in a suitable vehicle for intravenous (IV) injection.

-

Calipers for tumor measurement.

-

Syringes and needles.

-

-

Procedure: a. Tumor Implantation: Subcutaneously inject 1 x 106 CT-26 cells into the flank of each mouse. b. Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²). c. Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group). d. Treatment Administration: Administer diABZI-C2-NH2 or vehicle via IV injection on specified days (e.g., days 7, 10, and 13 post-implantation). Dosing will be based on prior in vitro potency and tolerability studies. e. Continued Monitoring: Continue to monitor tumor growth, body weight, and overall animal health throughout the study. f. Endpoint: Euthanize mice when tumors reach a predetermined size limit or at the end of the study. Tumors, spleens, and blood can be collected for pharmacodynamic analysis (e.g., flow cytometry for immune cell infiltration, ELISA for cytokine levels).

-

Data Analysis: a. Plot the mean tumor volume ± SEM for each group over time. b. Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test). c. Analyze pharmacodynamic markers to confirm immune activation in the tumor microenvironment.

Figure 3: Logical flow of the anti-tumor immune response induced by diABZI.

Conclusion

diABZI-C2-NH2 represents a significant advancement in the development of STING agonists. As a potent, non-cyclic dinucleotide agonist with demonstrated systemic anti-tumor activity in pre-clinical models, it holds considerable promise for immuno-oncology. This technical guide provides a comprehensive resource for researchers, summarizing its mechanism of action, quantitative activity, and detailed experimental protocols. The data and methods presented herein should serve as a valuable tool for the scientific community to further explore the therapeutic potential of diABZI-C2-NH2 and other novel STING agonists in the fight against cancer.

References

The Role of diABZI-C2-NH2 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. The development of potent and systemically available STING agonists is a key objective in immuno-oncology and infectious disease research. diABZI-C2-NH2, a dimeric amidobenzimidazole compound, has emerged as a highly potent, non-cyclic dinucleotide STING agonist with significant therapeutic potential. This technical guide provides an in-depth overview of the role of diABZI-C2-NH2 in innate immunity, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental procedures.

Introduction

The innate immune system provides the first line of defense against pathogens and cellular stress. The STING pathway plays a central role in this process by sensing the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer. Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of various immune cells and the establishment of an anti-tumor and antiviral state.

diABZI-C2-NH2 is a synthetic small molecule that directly binds to and activates STING, mimicking the effect of its natural ligand, cyclic GMP-AMP (cGAMP). Its unique dimeric structure allows for high-affinity binding and potent activation of the STING protein. This guide will explore the molecular interactions, downstream signaling events, and the immunological consequences of STING activation by diABZI-C2-NH2.

Mechanism of Action

diABZI-C2-NH2 functions as a direct agonist of the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein. Unlike the natural cyclic dinucleotide (CDN) ligands of STING, diABZI is a non-nucleotide-based molecule.

The activation of the STING pathway by diABZI-C2-NH2 can be summarized in the following steps:

-

Binding and Conformational Change: diABZI-C2-NH2 binds to the ligand-binding domain of the STING dimer. This binding induces a conformational change in the STING protein.

-

Translocation: The activated STING dimer translocates from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus.

-

TBK1 Recruitment and Activation: During its translocation, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

-

IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.

-

Type I Interferon Production: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.

-

NF-κB Activation: STING activation also leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which further contributes to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

This cascade of events results in a potent innate immune response characterized by the establishment of an antiviral state and the activation and recruitment of adaptive immune cells, such as T cells, to combat infections and cancer.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo activity of diABZI compounds.

Table 1: In Vitro Activity of diABZI Compounds

| Compound | Cell Line | Assay | EC50 | Reference |

| diABZI STING agonist-1 | Human PBMCs | STING Activation | 130 nM | [1] |

| diABZI STING agonist-1 | Murine Cells | STING Activation | 186 nM | [1] |

| diABZI-amine | THP1-Dual reporter cells | IFN-I production | 0.144 ± 0.149 nM | [2] |

| diABZI-V/C-DBCO | THP1-Dual reporter cells | IFN-I production | 1.47 ± 1.99 nM | [2] |

| diABZI-amine | Primary murine splenocytes | IFN-β secretion | 0.17 ± 6.6 µM | [2] |

| diABZI-V/C-DBCO | Primary murine splenocytes | IFN-β secretion | 7.7 ± 0.05 µM |

Table 2: Antiviral Activity of diABZI Compounds

| Compound | Virus | Cell Line | IC50 | Reference |

| diABZI | Human Parainfluenza Virus 3 (PIV3) | H1-HeLa | 1.14 µM | |

| diABZI | Human Rhinovirus 16 (HRV16) | H1-HeLa | 4.68 µM | |

| diABZI | SARS-CoV-2 | Calu-3 | ~3 nM |

Table 3: In Vivo Efficacy of diABZI Compounds

| Compound | Animal Model | Tumor/Virus Model | Dosing Regimen | Outcome | Reference |

| diABZI STING agonist-1 | BALB/c mice | CT-26 colorectal tumor | 1.5 mg/kg, i.v., days 1, 4, 8 | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43 | |

| diABZI-4 | K18-ACE2 transgenic mice | SARS-CoV-2 | Single intranasal dose | Protection from weight loss and lethality | |

| diABZI | C57BL/6J mice | EV-A71 | 0.1-0.5 mg/kg, i.p., daily for 3 days | Significantly extended mean survival time | |

| diABZI | C57BL/6 mice | KP4662 pancreatic tumors | 1.5 mg/kg, i.v. | Delayed tumor growth |

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Experimental Protocols

STING Phosphorylation Western Blot in THP-1 Cells

This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 in THP-1 human monocytic cells following stimulation with diABZI-C2-NH2.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

diABZI-C2-NH2

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Precast polyacrylamide gels (e.g., 4-15%)

-

PVDF membranes

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Bovine Serum Albumin (BSA)

-

Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed 1 x 10^6 THP-1 cells per well in a 6-well plate.

-

Stimulation: Treat the cells with 1 µM diABZI-C2-NH2 for 1, 2, and 4 hours. Include a vehicle control (e.g., DMSO).

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Lyse cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

-

Perform electrophoresis to separate proteins.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Cytokine Secretion ELISA from diABZI-C2-NH2-Stimulated Murine Macrophages

This protocol details the measurement of TNF-α and IL-6 secretion from bone marrow-derived macrophages (BMDMs) stimulated with diABZI-C2-NH2.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM with high glucose

-

FBS

-

Penicillin-Streptomycin

-

L-glutamine

-

M-CSF

-

diABZI-C2-NH2

-

ELISA kits for murine TNF-α and IL-6

Procedure:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

-

-

Cell Seeding: Seed differentiated BMDMs at 5 x 10^5 cells per well in a 24-well plate.

-

Stimulation: Stimulate the BMDMs with 1 µM diABZI-C2-NH2 for 16 hours. Include an unstimulated control.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA:

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate.

-

Add standards and diluted supernatants to the wells.

-

Add the detection antibody.

-

Add the enzyme conjugate (e.g., Avidin-HRP).

-

Add the substrate and stop the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI-C2-NH2 in a CT-26 colorectal cancer model.

Materials:

-

BALB/c mice (6-8 weeks old)

-

CT-26 colon carcinoma cells

-

RPMI-1640 medium

-

FBS

-

Penicillin-Streptomycin

-

diABZI-C2-NH2

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Calipers

Procedure:

-

Tumor Cell Culture: Culture CT-26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Tumor Implantation:

-

Subcutaneously inject 5 x 10^5 CT-26 cells in 100 µL of PBS into the flank of each BALB/c mouse.

-

Allow tumors to grow to an average volume of approximately 100 mm³.

-

-

Treatment:

-

Randomize mice into treatment and vehicle control groups.

-

Administer diABZI-C2-NH2 (e.g., 1.5 mg/kg) or vehicle intravenously on days 1, 4, and 8 post-randomization.

-

-

Tumor Monitoring:

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

-

Endpoint:

-

Continue monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration (e.g., 43 days).

-

Euthanize mice and collect tumors and relevant tissues for further analysis (e.g., flow cytometry, immunohistochemistry).

-

-

Data Analysis:

-

Plot tumor growth curves for each group.

-

Perform statistical analysis to compare tumor growth between the treatment and control groups.

-

Generate Kaplan-Meier survival curves.

-

Conclusion

diABZI-C2-NH2 is a potent and specific agonist of the STING pathway, demonstrating significant potential in the fields of immuno-oncology and infectious diseases. Its ability to induce a robust type I interferon response and activate both innate and adaptive immunity makes it a promising therapeutic candidate. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of diABZI-C2-NH2 in innate immunity and translate its therapeutic potential into clinical applications. Further research is warranted to optimize dosing strategies, explore combination therapies, and fully understand the long-term immunological effects of this novel STING agonist.

References

diABZI-C2-NH2: A Potent STING Agonist for Robust Type I Interferon Induction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response. Pharmacological activation of STING holds significant therapeutic promise for a range of applications, including oncology and infectious diseases. diABZI-C2-NH2 is a novel, synthetic, non-nucleotide STING agonist that has demonstrated high potency in activating the STING signaling cascade, leading to robust induction of type I interferons and downstream interferon-stimulated genes (ISGs). This technical guide provides an in-depth overview of diABZI-C2-NH2, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a key innate immune sensing pathway that responds to the presence of microbial or host-derived DNA in the cytoplasm. Upon binding to double-stranded DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein. This activation triggers a signaling cascade culminating in the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.

diABZI-C2-NH2 is a member of the diamidobenzimidazole (diABZI) family of synthetic STING agonists.[1] Unlike the endogenous ligand cGAMP, diABZI compounds are non-nucleotidic small molecules, which can offer advantages in terms of stability and cell permeability. diABZI-C2-NH2, specifically, is an analog containing a primary amine functionality, which can be useful for conjugation or further chemical modification.[1] These compounds directly bind to STING, inducing a conformational change that leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons and a host of interferon-stimulated genes (ISGs) that establish an antiviral and anti-proliferative state.

Core Mechanism of Action: STING Pathway Activation

diABZI-C2-NH2 functions as a direct agonist of the STING protein. The binding of diABZI-C2-NH2 to the ligand-binding domain of the STING dimer induces a conformational change, leading to its activation and translocation from the endoplasmic reticulum to the Golgi apparatus.[2] This process facilitates the recruitment and activation of TBK1, which subsequently phosphorylates both STING itself and IRF3.[3] Phosphorylated IRF3 forms dimers that enter the nucleus and bind to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, initiating their transcription. The secreted type I interferons then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the expression of a broad range of ISGs that execute the downstream antiviral and anti-tumor effects.[1]

Quantitative Data

The potency of diABZI compounds in inducing a type I interferon response has been quantified in various cellular systems. The following tables summarize key quantitative data for diABZI and its analogs.

Table 1: In Vitro Potency of diABZI Analogs

| Compound | Cell Line | Assay | EC50 | Reference |

| diABZI STING agonist-1 | Human PBMCs | IFN-β Secretion | 130 nM | |

| diABZI STING agonist-1 | Mouse Splenocytes | IFN-β Secretion | 186 nM | |

| diABZI-amine | THP1-Dual™ Cells | IRF-inducible Luciferase | 0.144 nM | |

| diABZI-V/C-DBCO | THP1-Dual™ Cells | IRF-inducible Luciferase | 1.47 nM |

Table 2: Induction of Interferon-Stimulated Genes (ISGs) by diABZI

| Gene | Cell Line | Treatment | Fold Induction (mRNA) | Time Point | Reference |

| IFIT1 | Calu-3 | 10 µM diABZI | ~1000 | 6 hours | |

| CXCL10 | Calu-3 | 10 µM diABZI | ~800 | 6 hours | |

| OAS1 | Calu-3 | 10 µM diABZI | ~400 | 6 hours | |

| ISG15 | Mouse Muscle | diABZI | Significantly Upregulated | 3 days | |

| Mx1 | Mouse Muscle | diABZI | Significantly Upregulated | 3 days |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of diABZI-C2-NH2.

Cell Culture and Stimulation

-

Cell Lines:

-

THP-1 (Human Monocytic Cell Line): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate into macrophage-like cells, treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Calu-3 (Human Lung Adenocarcinoma Cell Line): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Preparation of diABZI-C2-NH2: Dissolve diABZI-C2-NH2 in DMSO to create a stock solution (e.g., 10 mM). For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Stimulation: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of diABZI-C2-NH2 or vehicle control (DMSO). Incubate for the specified time points (e.g., 2, 4, 6, 12, 24 hours) before harvesting for downstream analysis.

Western Blot Analysis of STING Pathway Activation

-

Cell Lysis: After stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and IRF3 overnight at 4°C. After washing with TBST, incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a housekeeping protein like β-actin or GAPDH as a loading control.

Quantitative Real-Time PCR (qRT-PCR) for ISG Expression

-

RNA Extraction and cDNA Synthesis: Extract total RNA from stimulated cells using a suitable RNA isolation kit. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for human or mouse ISGs. Normalize the expression of target genes to a housekeeping gene such as GAPDH or 18S rRNA.

-

Primer Sequences (Human):

-

IFIT1: Fwd: 5'-CCTCCTTGGGTTCGTCTACA-3', Rev: 5'-TGGTCACCAGGTAGGTTTCC-3'

-

CXCL10: Fwd: 5'-GGTGAGAAGAGATGTCTGAATCC-3', Rev: 5'-GTCCATCCTTGGAAGCACTG-3'

-

OAS1: Fwd: 5'-AGGTGGTAAAGGGTGGCTCC-3', Rev: 5'-CACACAGGCTTGAGGTGGAG-3'

-

ISG15: Fwd: 5'-GTGGACAAATGCGACGAACC-3', Rev: 5'-TCGAAGGTCAGCCAGAACAG-3'

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Immunofluorescence Staining for p-IRF3 and p-STING

-

Cell Preparation: Seed cells on glass coverslips in a 24-well plate and stimulate with diABZI-C2-NH2.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against p-IRF3 (Ser396) or p-STING (Ser366) overnight at 4°C. After washing, incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence or confocal microscope.

Conclusion

diABZI-C2-NH2 is a potent and specific synthetic agonist of the STING pathway, driving robust type I interferon production and the expression of a wide array of interferon-stimulated genes. Its non-nucleotidic nature and amenability to chemical modification make it a valuable tool for researchers studying innate immunity and a promising candidate for the development of novel immunotherapies for cancer and infectious diseases. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore and harness the therapeutic potential of diABZI-C2-NH2.

References

An In-depth Technical Guide to the Discovery and Synthesis of Amidobenzimidazole STING Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. Among the various classes of STING agonists, amidobenzimidazoles have garnered significant attention due to their non-nucleotide nature, amenability to medicinal chemistry optimization, and demonstrated preclinical efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of amidobenzimidazole-based STING agonists.

The STING Signaling Pathway

Upon activation by cyclic dinucleotides (CDNs) or synthetic agonists, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10 and IL-6. This cascade ultimately leads to the activation of a robust adaptive immune response against tumors.

Caption: The STING signaling pathway activated by amidobenzimidazole agonists.

Discovery and Structure-Activity Relationship (SAR)

The discovery of amidobenzimidazole STING agonists was driven by high-throughput screening campaigns aimed at identifying non-nucleotide small molecules that could compete with the natural STING ligand, cGAMP. Initial hits were monomeric amidobenzimidazoles, which were subsequently optimized through medicinal chemistry efforts. A significant breakthrough was the development of dimeric amidobenzimidazoles (diABZI), which demonstrated substantially enhanced potency.[1][2] Structure-activity relationship (SAR) studies have revealed key structural features that govern the activity of these compounds.

Caption: The logical workflow for the discovery of amidobenzimidazole STING agonists.

Synthesis of Amidobenzimidazole STING Agonists

The synthesis of the amidobenzimidazole core generally involves the condensation of a substituted 1,2-diaminobenzene with a corresponding carboxylic acid or its derivative. For dimeric compounds, a linker is typically introduced to connect two monomeric units. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of amidobenzimidazole STING agonists.

Data Presentation: In Vitro Potency of Selected Amidobenzimidazole STING Agonists

The following table summarizes the in vitro potency of several representative amidobenzimidazole STING agonists, as measured by their ability to induce interferon-β (IFN-β) in human THP-1 cells.

| Compound | Type | hSTING EC50 (µM) | mSTING EC50 (µM) | Reference |

| 16g | Monomer | 1.24 | - | [3] |

| 24b | Monomer | 0.287 | - | [3] |

| 24e | Monomer | 1.14 | - | [3] |

| Triazole 40 | Dimer | 0.24 | 39.51 | |

| diABZI | Dimer | - | - |

Note: EC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

Cellular STING Activation Assay (IFN-β Reporter Assay)

This protocol describes a method to assess the ability of a test compound to activate the STING pathway in a cellular context using a reporter gene assay.

Materials:

-

THP-1 Dual™ KI-hSTING cells (InvivoGen)

-

RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 100 µg/mL Normocin™

-

Test compounds (amidobenzimidazole STING agonists)

-

QUANTI-Luc™ (InvivoGen)

-

96-well white, flat-bottom plates

-

Luminometer

Procedure:

-

Seed THP-1 Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

-

Transfer 20 µL of cell culture supernatant to a white 96-well plate.

-

Add 50 µL of QUANTI-Luc™ reagent to each well.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.

Cytokine Production Assay (IFN-β ELISA)

This protocol details the quantification of IFN-β secreted by cells upon stimulation with a STING agonist.

Materials:

-

Human peripheral blood mononuclear cells (hPBMCs) or THP-1 cells

-

RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds

-

Human IFN-β ELISA kit (e.g., from PBL Assay Science or Cloud-Clone Corp.)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed hPBMCs or THP-1 cells in a 96-well plate at an appropriate density.

-

Treat the cells with various concentrations of the test compound and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to the pre-coated plate.

-

Incubating with a detection antibody.

-

Incubating with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Adding a substrate solution and stopping the reaction.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and determine the concentration of IFN-β in the samples.

Western Blot for STING Pathway Phosphorylation

This protocol is for detecting the phosphorylation of key proteins in the STING signaling pathway.

Materials:

-

hPBMCs or THP-1 cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, and IRF3.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

-

Imaging system

Procedure:

-

Seed cells and treat with the test compound for a specified time (e.g., 1-4 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the antitumor activity of an amidobenzimidazole STING agonist in a syngeneic mouse model.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma for BALB/c, B16-F10 melanoma for C57BL/6)

-

Test compound formulated in a suitable vehicle

-

Calipers

-

Syringes and needles

Procedure:

-

Subcutaneously inject approximately 1 x 10^6 tumor cells into the flank of each mouse.

-

Monitor tumor growth until the average tumor volume reaches 50-100 mm³.

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the test compound or vehicle via the desired route (e.g., intravenous, intratumoral) at a predetermined dosing schedule.

-

Measure tumor volume and body weight every 2-3 days.

-

Euthanize the mice when tumors reach the maximum allowed size or at the end of the study.

-

Analyze the data by plotting the mean tumor volume over time for each group and calculating tumor growth inhibition.

Conclusion

Amidobenzimidazole-based STING agonists represent a promising class of non-nucleotide immunotherapeutics for the treatment of cancer. Their discovery has been facilitated by a combination of high-throughput screening and rational drug design, leading to the identification of potent monomeric and dimeric compounds. The detailed experimental protocols and data presented in this guide are intended to provide researchers with a comprehensive resource to aid in the further development and evaluation of these and other novel STING agonists. The continued exploration of this chemical space holds the potential to deliver new and effective treatments for a variety of malignancies.

References

The Open Embrace: A Technical Guide to diABZI-C2-NH2's Engagement with the STING Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA and a promising target for immunotherapy. Unlike the canonical activation by cyclic dinucleotides (CDNs) which induces a "closed" conformation of the STING protein, the synthetic agonist diABZI-C2-NH2 uniquely activates STING by binding to its "open" conformation. This technical guide provides an in-depth analysis of the binding mechanism of diABZI-C2-NH2 to the open conformation of the STING protein. It consolidates quantitative binding data, details established experimental protocols for characterizing this interaction, and visualizes the resultant signaling cascade. This document serves as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of non-CDN STING agonists.

Introduction

The Stimulator of Interferon Genes (STING, also known as TMEM173) is a transmembrane protein residing in the endoplasmic reticulum that plays a pivotal role in the innate immune response to cytosolic DNA from pathogens or damaged host cells[1]. Upon activation, STING orchestrates a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, thereby mounting an effective anti-pathogen and anti-tumor response[1][2].

The endogenous ligands for STING are cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which bind to the ligand-binding domain (LBD) of the STING dimer and induce a significant conformational change to a "closed" state[1]. However, a newer class of synthetic, non-nucleotide agonists, the dimeric amidobenzimidazoles (diABZIs), have emerged as potent activators of STING. A key member of this family, diABZI-C2-NH2, is an analogue containing a primary amine functionality that allows for further chemical modifications[3]. Crucially, diABZI compounds activate STING while maintaining an "open lid" conformation, a distinct mechanism that is the focus of this guide. Understanding the nuances of this interaction is paramount for the rational design of novel STING-based therapeutics.

Quantitative Binding and Activation Data

The interaction between diABZI compounds and the STING protein has been quantified using various biophysical and cellular assays. The following tables summarize the key quantitative data available for diABZI and its analogues.

| Compound | Assay Type | Protein Target | Parameter | Value | Reference |

| diABZI (Compound 3) | Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | Dissociation Constant (Kd) | ~527 nM | |

| diABZI (Compound 2) | Not Specified | Endogenous full-length STING (THP-1 cell lysates) | Dissociation Constant (Kd) | 1.6 nM | |

| diABZI STING agonist-1 | Cellular Assay | Human STING | Half-maximal effective concentration (EC50) for IFN-β secretion | 130 nM | |

| diABZI STING agonist-1 | Cellular Assay | Mouse STING | Half-maximal effective concentration (EC50) for IFN-β secretion | 186 nM |

Note: Variations in reported binding affinities can be attributed to differences in the specific diABZI analogue, the form of the STING protein used (recombinant vs. endogenous, full-length vs. ligand-binding domain), and the experimental technique employed.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the binding and functional effects of diABZI-C2-NH2 on the STING protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Protein and Ligand Preparation:

-

Express and purify the human STING ligand-binding domain (residues 155-341) or full-length protein.

-

Dialyze the purified protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Dissolve diABZI-C2-NH2 in the same ITC buffer. Accurately determine the concentrations of both the protein and the ligand.

-

-

ITC Instrument Setup:

-

Set the experimental temperature to 25°C.

-

Load the STING protein solution into the sample cell and the diABZI-C2-NH2 solution into the injection syringe.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) of the diABZI-C2-NH2 solution into the STING protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

X-Ray Crystallography

X-ray crystallography provides high-resolution structural information about the diABZI-C2-NH2 binding site on the STING protein. The structure of a linked amidobenzimidazole STING agonist in complex with the STING ligand-binding domain has been solved (PDB ID: 6DXL).

Protocol:

-

Protein Expression and Purification:

-

Express the human STING ligand-binding domain (e.g., residues 155-341 with stabilizing mutations such as G230A) in E. coli.

-

Purify the protein using a combination of affinity, ion-exchange, and size-exclusion chromatography.

-

-

Crystallization:

-

Concentrate the purified STING protein to a high concentration (e.g., 10 mg/mL).

-

Incubate the protein with a molar excess of diABZI-C2-NH2.

-

Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various crystallization screens.

-

Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement with a known STING structure as a search model.

-

Refine the model against the experimental data and build the diABZI-C2-NH2 ligand into the electron density map.

-

Western Blot for STING Pathway Activation

This assay is used to detect the phosphorylation of key downstream signaling molecules following STING activation by diABZI-C2-NH2.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., THP-1 monocytes, A549 lung carcinoma cells) to an appropriate confluency.

-

Treat the cells with varying concentrations of diABZI-C2-NH2 for a specified time course (e.g., 0-6 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total protein controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of IFN-β secreted by cells in response to STING activation by diABZI-C2-NH2.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., peripheral blood mononuclear cells - PBMCs, or THP-1 cells) in a 96-well plate.

-

Treat the cells with a dose range of diABZI-C2-NH2 for 24 hours.

-

-

Sample Collection:

-

Collect the cell culture supernatants.

-

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's instructions for a human IFN-β ELISA kit. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and a standard curve of recombinant IFN-β.

-

Adding a detection antibody.

-

Adding a substrate solution to develop a colorimetric signal.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of IFN-β in the samples by interpolating from the standard curve.

-

Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.

-

Signaling Pathway and Experimental Workflow

The binding of diABZI-C2-NH2 to the open conformation of the STING dimer initiates a downstream signaling cascade that is crucial for the innate immune response.

diABZI-STING Signaling Pathway

Upon binding of diABZI-C2-NH2, the STING protein, while remaining in an open conformation, is activated. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.

Caption: diABZI-C2-NH2 induced STING signaling pathway.

Experimental Workflow for Characterizing diABZI-C2-NH2 Activity

A logical workflow to characterize the activity of diABZI-C2-NH2 would involve a series of experiments moving from biophysical binding to cellular functional outcomes.

Caption: Experimental workflow for diABZI-C2-NH2 characterization.

Conclusion

diABZI-C2-NH2 represents a significant advancement in the field of STING agonists, offering a potent and systemically active molecule that functions through a distinct mechanism of action. Its ability to activate STING while the protein maintains an open conformation provides new avenues for therapeutic development, potentially overcoming some of the limitations associated with CDN-based agonists. The data and protocols presented in this technical guide offer a comprehensive framework for researchers and drug developers to further explore the therapeutic potential of diABZI-C2-NH2 and other non-CDN STING agonists. A thorough understanding of the binding kinetics, structural interactions, and downstream signaling events is essential for the continued development of this promising class of immunomodulatory agents.

References

Preliminary Efficacy of diABZI-C2-NH2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary efficacy of diABZI-C2-NH2, a potent agonist of the Stimulator of Interferon Genes (STING) pathway. By activating this critical innate immune signaling cascade, diABZI-C2-NH2 and its analogs have demonstrated significant potential in preclinical models of oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.

Core Efficacy Data

The preliminary efficacy of diABZI compounds has been evaluated in both in vitro and in vivo settings, primarily focusing on their anti-tumor and antiviral activities. While specific quantitative efficacy data for diABZI-C2-NH2 is limited in publicly available literature, data from closely related diABZI analogs, such as diABZI-amine and other variants, provide valuable insights into its potential potency.

In Vitro STING Activation

The primary mechanism of action for diABZI-C2-NH2 is the activation of the STING pathway. The potency of this activation can be quantified by measuring the half-maximal effective concentration (EC50) for the induction of downstream signaling, such as the production of Type I interferons (IFN-I).

| Compound | Cell Line | Assay | EC50 | Reference |

| diABZI-amine | THP1-Dual™ Reporter Cells | IRF-inducible luciferase reporter | 0.144 ± 0.149 nM | [1] |

| diABZI-V/C-DBCO | THP1-Dual™ Reporter Cells | IRF-inducible luciferase reporter | 1.47 ± 1.99 nM | [1] |

| diABZI-amine | Primary Murine Splenocytes | IFN-β ELISA | 0.17 ± 6.6 µM | [1] |

| diABZI-V/C-DBCO | Primary Murine Splenocytes | IFN-β ELISA | 7.7 ± 0.05 µM | [1] |

| diABZI | THP-1 Cells | IRF Reporter | 0.013 µM | [2] |

In Vivo Anti-Tumor Efficacy

Intravenous administration of diABZI STING agonists has been shown to elicit strong anti-tumor activity in immunocompetent mice with established syngeneic colon tumors, leading to complete and lasting tumor regression. While specific tumor volume data for diABZI-C2-NH2 is not provided in the search results, the general findings from studies with diABZI compounds are summarized below.

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| Immunocompetent Mice | Syngeneic Colon Tumors | Intravenous diABZI STING agonist | Strong anti-tumor activity; Complete and lasting tumor regression | |

| C57BL/6J Mice | Subcutaneous KP4662 KrasG12C/– tumors | 1.5 mg/kg diABZI, intravenously | Increased splenic 18F-FDG uptake, indicating immune activation |

In Vitro and In Vivo Antiviral Efficacy

diABZI compounds have demonstrated broad-spectrum antiviral activity against a range of respiratory viruses. A variant, diABZI-4, has shown potent inhibition of several viruses in vitro and protective effects in vivo.

| Virus | Cell Model/Animal Model | Treatment | Key Findings | Reference |

| SARS-CoV-2 | Primary Normal Human Bronchial Epithelial (NHBE) Cells | 10 µM diABZI | Restricted viral replication, similar to remdesivir | |

| SARS-CoV-2 | K18-hACE2 Transgenic Mice | Intranasal diABZI | Reduced weight loss post-infection | |

| Influenza A Virus (IAV), Human Rhinovirus (HRV), SARS-CoV-2 | Primary Human Airway Epithelial Tissues | 20–60 nM diABZI-4 | Consistent antiviral activity | |

| EV-A71 | C57BL/6J Mice | Intraperitoneal diABZI | Inhibited in vivo replication, alleviated clinical symptoms, increased survival rate |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. The following sections outline the methodologies employed in key in vitro and in vivo studies of diABZI compounds.

In Vitro STING Activation Assay

This protocol is a representative method for assessing the in vitro potency of diABZI compounds in activating the STING pathway using a reporter cell line.

Objective: To determine the EC50 of a diABZI compound for STING-dependent IRF activation.

Materials:

-

THP1-Dual™ reporter cells (engineered with an IRF-inducible luciferase reporter)

-

diABZI-C2-NH2 or other diABZI analog

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed THP1-Dual™ cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Prepare serial dilutions of the diABZI compound in cell culture medium.

-

Remove the overnight culture medium from the cells and add the diABZI dilutions.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of diABZI compounds in a syngeneic mouse model.

Objective: To assess the in vivo anti-tumor activity of a systemically administered diABZI compound.

Materials:

-

Immunocompetent mice (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma)

-

diABZI-C2-NH2 formulated for intravenous injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^5 CT26 cells) into the flank of each mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the diABZI compound intravenously at a specified dose and schedule (e.g., 1.5 mg/kg, once daily for 3 days). The control group receives a vehicle control.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).

Signaling Pathways and Visualizations

diABZI-C2-NH2 exerts its therapeutic effects through the activation of the STING signaling pathway. Upon binding to STING, a conformational change is induced, leading to the recruitment and activation of downstream signaling molecules.

STING Activation Pathway

The binding of a diABZI agonist to STING, located on the endoplasmic reticulum, initiates a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. This diagram illustrates the key steps in this pathway.

Caption: The diABZI-activated STING signaling cascade.

Experimental Workflow for In Vivo Anti-Tumor Study

The following diagram outlines the typical workflow for assessing the in vivo anti-tumor efficacy of a diABZI compound.

Caption: Workflow for in vivo anti-tumor efficacy evaluation.

References

Methodological & Application

Application Notes and Protocols for in vitro Stimulation of THP-1 Cells with diABZI-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

diABZI-C2-NH2 is a potent, non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway.[1][2] As a dimeric amidobenzimidazole compound, it effectively activates STING, leading to the induction of type I interferons and other pro-inflammatory cytokines.[2] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), making diABZI-C2-NH2 a valuable tool for studying innate immunity and for potential therapeutic applications in oncology and infectious diseases.[3][4] The human monocytic cell line, THP-1, is a widely used in vitro model to study monocyte and macrophage biology, including the STING pathway, due to its robust response to immunological stimuli.

These application notes provide detailed protocols for the in vitro stimulation of THP-1 cells with diABZI-C2-NH2, including cell culture and differentiation, stimulation procedures, and methods for assessing downstream signaling events.

Data Presentation

Table 1: Summary of Quantitative Data on diABZI-C2-NH2 Stimulation of THP-1 Cells

| Parameter | Cell Type | diABZI-C2-NH2 Concentration | Time Point | Observed Effect | Reference |

| Gene Expression (mRNA) | |||||

| IFNB | THP-1 Dual | 5 µM | Peak at ~6h | Increased expression | |

| CXCL10 | THP-1 Dual | 5 µM | Peak at ~6h | Increased expression | |

| IL6 | THP-1 Dual | 5 µM | Prolonged expression beyond 6h | Increased expression | |

| TNF | THP-1 Dual | 5 µM | Prolonged expression beyond 6h | Increased expression | |

| ISG15 | PMA-differentiated THP-1 | 3 µM | 16h | Increased expression | |

| OAS1 | PMA-differentiated THP-1 | 3 µM | 16h | Increased expression | |

| Protein Phosphorylation | |||||

| pSTING | THP-1 Dual | 5 µM | Peak at 2-6h | Increased phosphorylation | |

| pTBK1 | THP-1 Dual | 5 µM | Peak at 2-6h | Increased phosphorylation | |

| pIRF3 | THP-1 Dual | 5 µM | Peak at 2-6h | Increased phosphorylation | |

| Cytokine Secretion | |||||

| IFN-β | THP-1 | Dose-dependent | 24h | Increased secretion | |

| TNF-α | THP-1 | Not specified | 24h | Increased secretion | |

| EC50 Values | |||||

| IRF3 Activation | THP-1 Dual reporter cells | EC50: 60.9 nM | Not specified | Dose-dependent activation | |

| Antiviral Activity (IFV) | PMA-differentiated THP-1 | EC50: 1.89 µM | 48h | Inhibition of influenza virus replication |

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

This protocol describes the maintenance of THP-1 monocytes and their differentiation into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T75)

-

Multi-well plates (6-well, 12-well, or 24-well)

Procedure:

A. Maintenance of THP-1 Monocytes:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

-

Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.

-

Subculture cells every 3-4 days by centrifuging at 300 x g for 5 minutes and resuspending the cell pellet in fresh medium at a density of 2-4 x 10^5 cells/mL.

B. Differentiation of THP-1 Cells into Macrophages:

-

Seed THP-1 monocytes into desired multi-well plates at a density of 5 x 10^5 cells/mL.

-

Add PMA to the culture medium to a final concentration of 5-50 ng/mL.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.

-

After the incubation period, gently aspirate the PMA-containing medium.

-

Wash the adherent cells once with sterile PBS.

-

Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the cells.

-

Rest the cells for at least 24 hours before proceeding with stimulation experiments.

Protocol 2: Stimulation of Differentiated THP-1 Cells with diABZI-C2-NH2

This protocol outlines the procedure for stimulating PMA-differentiated THP-1 cells with diABZI-C2-NH2.

Materials:

-

Differentiated THP-1 cells (from Protocol 1)

-

diABZI-C2-NH2

-

DMSO (for stock solution)

-

Complete RPMI-1640 medium

Procedure:

-

Prepare diABZI-C2-NH2 Stock Solution: Dissolve diABZI-C2-NH2 in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.

-

Prepare Working Solutions: On the day of the experiment, dilute the diABZI-C2-NH2 stock solution in pre-warmed complete RPMI-1640 medium to the desired final concentrations (e.g., 1 µM, 3 µM, 5 µM, 10 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Stimulation:

-

Carefully remove the medium from the rested, differentiated THP-1 cells.

-

Add the medium containing the desired concentration of diABZI-C2-NH2 to the cells.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest diABZI-C2-NH2 concentration).

-

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 4, 6, 16, 24 hours) depending on the downstream application.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction (e.g., qRT-PCR, Western Blot).

Protocol 3: Analysis of Downstream STING Pathway Activation

A. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., IFNB1, CXCL10, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from stimulated and control THP-1 cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a suitable master mix and primers for your genes of interest. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

B. Western Blot for Protein Phosphorylation Analysis:

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-